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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-iodobenzene
CAS No.: 1243289-94-2
Cat. No.: B580649
Get Quote
. J

Compound: 1-Cyclopropoxy-2-iodobenzene CAS: 1243289-94-2 (Reference) Formula:
Molecular Weight: 260.07 g/mol [1]

Introduction & Chemical Context

1-Cyclopropoxy-2-iodobenzene is a valuable bifunctional intermediate in medicinal chemistry.
It combines an electrophilic handle (aryl iodide) suitable for cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) with a cyclopropyl ether moiety. The cyclopropyl group is a bioisostere for
isopropyl or ethyl groups but offers unique metabolic stability and conformational rigidity.

Critical Analysis: The ortho-positioning of the iodine and the cyclopropoxy group creates a
distinct steric and electronic environment. The bulky iodine atom forces the cyclopropyl ether
into a specific conformation to minimize steric clash, which is observable in Nuclear
Overhauser Effect (NOE) NMR experiments.

Synthesis & Sample Preparation
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To ensure the spectroscopic data presented below is reproducible, the material must be
synthesized with high regioclimactic control. The most robust method for installing a
cyclopropyl group directly onto an oxygen atom (without a methylene spacer) is the Chan-Lam
Coupling.

Optimized Synthetic Protocol

Reaction: Copper-mediated oxidative cross-coupling of 2-iodophenol with cyclopropylboronic
acid.

e Reagents:
o Substrate: 2-lodophenol (1.0 equiv)
o Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
o Catalyst:
(1.0 equiv)
o Base: Pyridine (3.0 equiv) or
o Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)
o Atmosphere: Oxygen (balloon) or open air (vigorous stirring)

e Procedure:

o

Charge a flask with 2-iodophenol, cyclopropylboronic acid, and

[¢]

Add solvent and base.[2]

[¢]

Heat to 70°C under an oxidative atmosphere for 12—24 hours.

o

Purification: Filter through Celite, concentrate, and purify via flash chromatography
(Hexanes/EtOAc 95:5). Note: The product is an oil.
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Workflow Visualization
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Figure 1: Optimized Chan-Lam coupling workflow for the synthesis of the target compound.

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the high-field signals of the cyclopropyl ring and the
asymmetric aromatic region due to the heavy iodine atom.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)

NMR Data (400 MHz)
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Shift ( Coupling (
Position Multiplicity Integral Lodi
ppm) Hz) S

Assignment

Deshielded
by ortho-

Ar-H3 7.76 dd 1H 78,15 lodine (heavy
atom

anisotropy).

Meta to
lodine/Ether.
Standard

Ar-H5 7.28 td 1H 78,15

aromatic.

Ar-H4 6.72 td 1H 7.8,1.2 Para to ether.

Shielded by

ortho-Oxygen
Ar-H6 6.85 dd 1H 8.0,1.2

(mesomeric

effect).

Cyclopropyl
methine
(attached to
0).

Cp-CH 3.78 m (tt) 1H 6.0, 3.0

Cyclopropyl
Cp-CH2 0.80-0.88 m 4H - methylenes
(High field).

Interpretation:

e The Roof Effect: The cyclopropyl methylene protons often appear as complex multiplets
rather than clean doublets/triplets due to the rigid ring geometry and magnetic anisotropy.

o Ortho-Effect: The proton at 7.76 ppm is diagnostic of the 2-iodo substitution. If the iodine
were absent (phenol ether), this proton would resonate further upfield (~7.2 ppm).

NMR Data (100 MHz)
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Shift (
Carbon Type Assignment
ppm)
C-0O (Ar) 157.2 C-1 (Ipso to Oxygen)
Ar-CH 139.4 C-3 (Ortho to lodine)
Ar-CH 129.3 C-5
Ar-CH 122.8 C-4
Ar-CH 1145 C-6 (Ortho to Oxygen)
C-2 (Ipso to lodine) -
C-1 (Ar) 86.9 o _
Significantly Shielded
Cp-CH 51.8 Cyclopropyl Methine (C-O)
Cp-CH2 6.4 Cyclopropyl Methylene

Key Diagnostic: The C-I carbon appears significantly upfield (~87 ppm) compared to typical
aromatic carbons due to the "Heavy Atom Effect” (spin-orbit coupling) of lodine.

B. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or ESI-HRMS.
Fragmentation Pathway (EI):

e Molecular lon (
):
260. (Pattern: Monoisotopic, lodine does not have an M+2 isotope).
e Loss of Cyclopropyl (
):
219. Cleavage of the O-Cyclopropyl bond yields the 2-iodophenoxy cation.

e Loss of CO (
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):
191. Ring contraction of the phenoxy cation (common in phenols).

e Loss of lodine (

):

133. Formation of the cyclopropoxyphenyl cation.

Fragmentation Visualization
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (El) Mass
Spectrometry.

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr pellet.
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Wavenumber (

Vibration Mode Intensity Notes
)
Cyclopropyl C-H
3080 - 3010 Stretch Weak stretch (distinctive
>3000).
) Ring breathing
1580, 1470 Aromatic Medium modes.
Aryl alkyl ether
1245 Stretch Strong stretch.
Cyclopropyl ether
1020 Medium
Stretch symmetric stretch.
Ortho-disubstituted
745 Out-of-plane Strong benzene (4 adjacent

H).

Quality Control & Impurity Profiling

When synthesizing or sourcing this material for drug development, three specific impurities are
common:

o 2-lodophenol: Result of incomplete coupling or hydrolysis.
o Detection: Broad OH stretch in IR (3400 cm~12); Shift in NMR (Phenol OH ~5.5 ppm).

o Cyclopropoxybenzene: Result of de-iodination (if Pd catalysis was attempted improperly).
o Detection: Loss of the 7.76 ppm doublet in

NMR; MS

134.

» Ring-Opened Allyl Ether: Result of acid-catalyzed rearrangement of the cyclopropy! ring.
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o Detection: Appearance of olefinic protons (5.0-6.0 ppm) in NMR.

Storage: Store at 4°C under Argon. lodine-carbon bonds are photosensitive; protect from light
to prevent liberation of

(which turns the sample violet/brown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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